molecular formula C21H23FN4O2 B5959114 4-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}-6-isopropyl-3-methylisoxazolo[5,4-b]pyridine

4-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}-6-isopropyl-3-methylisoxazolo[5,4-b]pyridine

Cat. No.: B5959114
M. Wt: 382.4 g/mol
InChI Key: PCRGPWHKGDKOFM-UHFFFAOYSA-N
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Description

This compound features a fused isoxazolo[5,4-b]pyridine core substituted with:

  • A 3-methyl group at position 3.
  • A 6-isopropyl group at position 4.
  • A 4-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl} moiety at position 4.

Properties

IUPAC Name

[4-(4-fluorophenyl)piperazin-1-yl]-(3-methyl-6-propan-2-yl-[1,2]oxazolo[5,4-b]pyridin-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23FN4O2/c1-13(2)18-12-17(19-14(3)24-28-20(19)23-18)21(27)26-10-8-25(9-11-26)16-6-4-15(22)5-7-16/h4-7,12-13H,8-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCRGPWHKGDKOFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC2=C1C(=CC(=N2)C(C)C)C(=O)N3CCN(CC3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 4-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}-6-isopropyl-3-methylisoxazolo[5,4-b]pyridine involves multi-step organic synthesis. Key steps typically include:

  • Formation of the isoxazolopyridine core.

  • Introduction of the isopropyl and methyl substituents.

  • Addition of the piperazinylcarbonyl group with the fluorophenyl moiety.

Industrial Production Methods

Industrial production often optimizes these steps for scale, using cost-effective reagents and conditions that maximize yield while maintaining purity. This may involve continuous flow chemistry or catalytic processes to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: Often with agents like potassium permanganate.

  • Reduction: Utilizing hydrogenation or metal hydrides.

  • Substitution: Halogenation, nitration, or alkylation reactions using suitable reagents.

Common Reagents and Conditions

  • Oxidation: Potassium permanganate in acidic or basic media.

  • Reduction: Palladium-catalyzed hydrogenation or lithium aluminum hydride.

  • Substitution: Using halogenating agents such as thionyl chloride or nitrating mixtures.

Major Products

These reactions yield products such as hydroxyl derivatives, reduced amines, or substituted derivatives, depending on the reaction conditions and reagents used.

Scientific Research Applications

Chemistry

In synthetic chemistry, this compound is used as a building block for more complex molecules, serving as an intermediate in the synthesis of pharmacologically active compounds.

Biology and Medicine

It exhibits potential biological activity, making it a candidate for drug discovery and development. Studies may focus on its effects on various biological targets, exploring its therapeutic potential.

Industry

In the industrial sector, this compound's properties make it useful in the development of materials with specific desired characteristics, such as advanced polymers or specialty chemicals.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interaction with specific molecular targets. This might include binding to proteins, enzymes, or receptors, modulating their activity. The pathways involved can vary widely depending on its application, whether as a therapeutic agent or a material modifier.

Comparison with Similar Compounds

Substituent Variations at Position 6

Compound Name Position 6 Substituent Key Properties/Activities References
Target Compound Isopropyl Enhanced lipophilicity; potential CNS activity
6-(4-Methoxyphenyl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid 4-Methoxyphenyl Carboxylic acid at position 4 improves solubility; possible ionizable group for binding
Y504-4973 (6-[4-(tert-butyl)phenyl]-5-chloro-3-(4-fluorophenyl)-4-(trifluoromethyl)isoxazolo[5,4-b]pyridine) 4-tert-Butylphenyl Trifluoromethyl and chloro groups enhance electron-withdrawing effects; higher metabolic stability
3-Methyl-6-(4-methylphenylsulfonyloxy)-4-(trifluoromethyl)isoxazolo[5,4-b]pyridine 4-Methylphenylsulfonyloxy Sulfonyloxy group introduces polarizability; trifluoromethyl enhances receptor affinity

Key Insights :

  • Isopropyl vs. tert-Butyl : The bulkier tert-butyl group in Y504-4973 may improve metabolic stability but reduce solubility compared to the target compound’s isopropyl group .
  • Methoxyphenyl vs. Fluorophenyl-Piperazine : The 4-fluorophenyl-piperazine in the target compound likely enhances receptor specificity (e.g., 5-HT1A/D2 receptors), whereas methoxyphenyl derivatives may target different pathways .

Substituent Variations at Position 4

Compound Name Position 4 Substituent Key Properties/Activities References
Target Compound 4-{[4-(4-Fluorophenyl)-1-piperazinyl]carbonyl} Piperazine enhances bioavailability; fluorophenyl aids in receptor binding
3-Phenyl-6-(thiophen-2-yl)isoxazolo[5,4-b]pyridine-4-carbohydrazide Carbohydrazide Hydrazide group may chelate metals or form hydrogen bonds; antimicrobial potential
Ethyl 4-({[6-(3-fluorophenyl)pyridin-3-yl]carbonyl}amino)piperidine-1-carboxylate Ethyl piperidine carboxylate Piperidine carboxylate may reduce CNS penetration compared to piperazine derivatives

Key Insights :

  • Piperazinyl Carbonyl vs. Carbohydrazide : The target compound’s piperazinyl group likely improves blood-brain barrier penetration, whereas carbohydrazide derivatives may exhibit antimicrobial or chelation properties .
  • Fluorophenyl vs. Thiophenyl : Fluorine’s electronegativity enhances binding to aromatic receptors, while thiophenyl groups may alter electronic distribution and solubility .

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